molecular formula C10H15IO B13452784 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane

3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane

Cat. No.: B13452784
M. Wt: 278.13 g/mol
InChI Key: CMOREHTXKIDFLY-UHFFFAOYSA-N
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Description

3-({3-Iodobicyclo[111]pentan-1-yl}methyl)-3-methyloxetane is a complex organic compound characterized by the presence of an iodinated bicyclo[111]pentane moiety attached to a methyloxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane typically involves the iodination of bicyclo[1.1.1]pentane derivatives followed by the formation of the oxetane ring. One common method involves the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst to form the iodinated intermediate. This intermediate is then reacted with an appropriate oxetane precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of other biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane moiety provides rigidity and stability, while the oxetane ring offers reactivity. These structural elements enable the compound to engage in specific interactions with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane is unique due to the combination of the iodinated bicyclo[1.1.1]pentane moiety and the methyloxetane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H15IO

Molecular Weight

278.13 g/mol

IUPAC Name

3-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-3-methyloxetane

InChI

InChI=1S/C10H15IO/c1-8(6-12-7-8)2-9-3-10(11,4-9)5-9/h2-7H2,1H3

InChI Key

CMOREHTXKIDFLY-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CC23CC(C2)(C3)I

Origin of Product

United States

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